
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione, also known as HPPH or TH9402, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of pyrazolidinediones, which have been found to exhibit anti-tumor properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in PDT involves the activation of the photosensitizer by light to produce singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cellular components, such as DNA, leading to cell death. 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to accumulate in cancer cells, making it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in PDT is its ability to selectively accumulate in cancer cells, making it a promising candidate for targeted cancer therapy. However, one limitation is the need for light activation, which may limit its use in certain types of cancer or in deep-seated tumors.
Future Directions
Future research on 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione could focus on improving its selectivity and efficacy in targeting cancer cells. Additionally, studies could investigate the potential use of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Further research could also explore the use of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in other applications, such as imaging or diagnostics.
Synthesis Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with thioanisole and hydrazine hydrate to yield 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione, which is activated by light to produce reactive oxygen species that can kill cancer cells. 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to be effective in inducing cell death in various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-29-20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINXZZBZWUOJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922415 |
Source


|
| Record name | 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |
CAS RN |
1174-98-7 |
Source


|
| Record name | G 33378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)




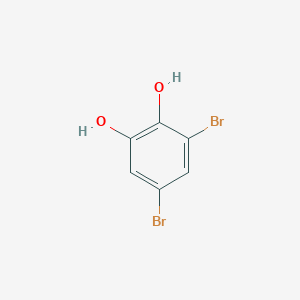
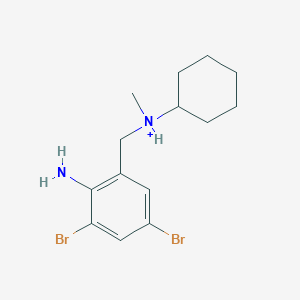

![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)
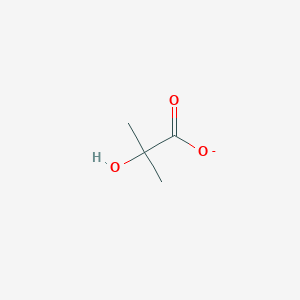
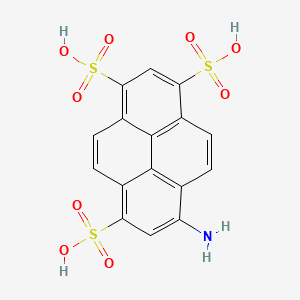
![Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester](/img/structure/B1230545.png)
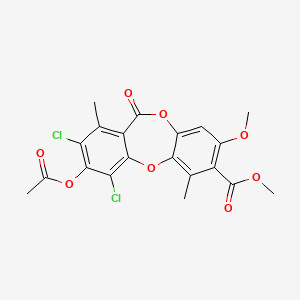
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)